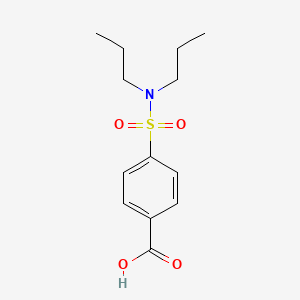

![molecular formula C10H11NO4S B181784 4-[(Cyclopropylamino)sulfonyl]benzoic acid CAS No. 436092-71-6](/img/structure/B181784.png)

4-[(Cyclopropylamino)sulfonyl]benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLAZIIUYHMWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360707 | |

| Record name | 4-[(cyclopropylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436092-71-6 | |

| Record name | 4-[(Cyclopropylamino)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436092-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(cyclopropylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclopropylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-[(Cyclopropylamino)sulfonyl]benzoic acid: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-[(Cyclopropylamino)sulfonyl]benzoic acid, a sulfonamide derivative with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's physicochemical properties, provides a robust methodology for its synthesis and characterization, and explores its hypothesized biological activities based on its structural class.

Introduction: The Significance of Sulfonamide Benzoic Acid Scaffolds

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] When incorporated into a benzoic acid scaffold, the resulting molecule possesses a unique combination of a highly polar acidic group and a versatile sulfonamide moiety. This structure is particularly interesting for its potential to interact with biological targets such as membrane transporters and enzymes. This compound, with its distinct cyclopropyl substituent, presents an intriguing candidate for novel drug discovery efforts.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 436092-71-6 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₁NO₄S | [4][5][6] |

| Molecular Weight | 241.26 g/mol | [5] |

| Appearance | Solid (Predicted) | [7] |

| Predicted XlogP | 1.0 | [6] |

| Predicted pKa | 3.54 ± 0.10 | [8] |

| Predicted Melting Point | 211-212 °C | [8] |

| Solubility | Predicted to be soluble in DMSO and methanol. | [1][9] |

Structural Information:

-

IUPAC Name: 4-(cyclopropylsulfamoyl)benzoic acid

-

SMILES: O=C(O)c1ccc(cc1)S(=O)(=O)NC1CC1[6]

-

InChI Key: ZVLAZIIUYHMWIM-UHFFFAOYSA-N[6]

Synthesis and Purification Workflow

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the chlorosulfonation of benzoic acid. This approach is modular and allows for the synthesis of a variety of N-substituted sulfonamides.

Caption: Synthetic route to this compound.

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid

The initial step involves the electrophilic substitution of benzoic acid with chlorosulfonic acid to yield the key intermediate, 4-(chlorosulfonyl)benzoic acid. Temperature control is crucial during this step to minimize the formation of diaryl sulfone byproducts.[10]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, carefully add chlorosulfonic acid (4 molar equivalents).

-

Cooling: Cool the flask in an ice-water bath to maintain the temperature between 0-5°C.[10]

-

Addition of Benzoic Acid: Slowly and in portions, add benzoic acid (1 molar equivalent) to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 20°C.[10]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 80-90°C for 2-4 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

-

Drying: Dry the product under vacuum to yield 4-(chlorosulfonyl)benzoic acid.[11]

Step 2: Synthesis of this compound

The final product is obtained by the nucleophilic substitution of the sulfonyl chloride with cyclopropylamine. A base is used to neutralize the hydrochloric acid formed during the reaction.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve cyclopropylamine (1.2 molar equivalents) and a suitable base such as sodium carbonate (1.5 molar equivalents) or pyridine in an appropriate solvent like deionized water or a mixture of acetone and water.[1]

-

Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (1 molar equivalent) in a minimal amount of a suitable solvent (e.g., acetone) and add it dropwise to the amine solution at 0°C with continuous stirring.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[1] Monitor the reaction progress by TLC.

-

Work-up: Upon completion, acidify the reaction mixture with 10% hydrochloric acid to precipitate the product.[1]

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.[1]

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.

Caption: Analytical workflow for compound characterization.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring (typically in the δ 7.5-8.5 ppm region), a signal for the N-H proton of the sulfonamide, and signals for the methine and methylene protons of the cyclopropyl group. The chemical shifts can be predicted using computational methods or by comparison with similar structures.[12][13][14]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxyl carbon, the aromatic carbons, and the carbons of the cyclopropyl ring.[15]

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹), and N-H stretching and bending vibrations.[16][17]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.26 g/mol ).[6]

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound. A reversed-phase C18 column with a gradient mobile phase system of acetonitrile and water (with a small percentage of formic or acetic acid) is typically effective for separating sulfonamides.[4][18][19][20]

Hypothesized Biological Activity and Mechanism of Action

Based on its structural similarity to known therapeutic agents, this compound is hypothesized to exhibit inhibitory activity against two key classes of proteins: Organic Anion Transporters (OATs) and Carbonic Anhydrases (CAs).

Inhibition of Organic Anion Transporters (OATs)

OATs, particularly OAT1 and OAT3, are membrane proteins primarily located in the kidneys and are crucial for the elimination of a wide range of endogenous and exogenous substances, including many drugs.[21] Inhibition of these transporters can lead to significant drug-drug interactions. The presence of both a carboxylic acid and a sulfonamide moiety in the target molecule suggests a high likelihood of interaction with OATs.

Caption: Proposed mechanism of OAT inhibition.

Experimental Protocol for OAT Inhibition Assay:

A common method to assess OAT inhibition involves using cells that overexpress the specific transporter (e.g., HEK293-OAT1 or HEK293-OAT3) and a fluorescent probe substrate.[21][22]

-

Cell Culture: Culture HEK293 cells stably expressing the OAT of interest.

-

Assay Setup: Seed the cells in a 96-well plate. On the day of the assay, wash the cells with a suitable buffer.

-

Inhibitor Incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Substrate Addition: Add a fluorescent probe substrate for the specific OAT (e.g., 6-carboxyfluorescein for OAT1 and OAT3).[21]

-

Measurement: After a defined incubation time, measure the fluorescence intensity within the cells using a plate reader.

-

Data Analysis: A decrease in fluorescence compared to the control (no inhibitor) indicates inhibition of the transporter. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.[21]

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7][23] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[24] Sulfonamides are a well-established class of CA inhibitors.

Experimental Protocol for Carbonic Anhydrase Inhibition Assay:

A colorimetric assay based on the esterase activity of CA is widely used.[7][24]

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a stock solution of the CA enzyme, and a stock solution of the substrate p-nitrophenyl acetate (p-NPA).[24]

-

Assay Setup: In a 96-well plate, add the assay buffer, the CA enzyme solution, and varying concentrations of this compound. Include a known CA inhibitor (e.g., acetazolamide) as a positive control.[23][24]

-

Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.[24]

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode. The formation of the yellow product, p-nitrophenol, is monitored over time.[7][24]

-

Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.[23]

Conclusion and Future Directions

This compound is a synthetically accessible compound with promising physicochemical properties for drug development. Its structural features strongly suggest potential inhibitory activity against organic anion transporters and carbonic anhydrases. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to produce and characterize this molecule. The outlined in vitro assays provide a clear path for evaluating its biological activity and elucidating its mechanism of action. Further studies, including in vivo pharmacokinetic and pharmacodynamic assessments, are warranted to fully explore the therapeutic potential of this and related compounds.

References

- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

- LookChem. (n.d.). This compound.

- Accela ChemBio Inc. (n.d.). This compound.

- Molbase. (n.d.). This compound.

- Patyra, E., Kwiatek, K., & Nebot, C. (2019).

- Patyra, E., Nebot, C., & Kwiatek, K. (2021).

- Gui, M., et al. (2013). Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3. Pharmaceutical Research, 30(2), 539-548.

- ResearchGate. (n.d.). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.

- PubChemLite. (n.d.). This compound (C10H11NO4S).

- Yin, J., et al. (2015). POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION. Molecular Pharmaceutics, 12(2), 467-476.

- bioRxiv. (2025). From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function.

- PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid.

- ResearchGate. (n.d.). Characterization of OAT1- and OAT3-expressing HEK293 cells.

- Wishart, D.S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(11), 1089.

- PubChem. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid.

- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.

- Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.

- ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm).

- The Royal Society of Chemistry. (2017). Supplementary Information.

- NIST. (n.d.). Benzenesulfonic acid, 4-amino-.

- Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.

- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.

- Wang, Y., et al. (2023). Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning.

- Parrak, V., et al. (2021). Predictive Potential of Acido-Basic Properties, Solubility and Food on Bioequivalence Study Outcome: Analysis of 128 Studies. Pharmaceutics, 13(10), 1599.

- ResearchGate. (n.d.). The IR spectra of benzoic acid in the CCl4 solution: The w OH bands of C6H5COOH and C6D5COOH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioivt.com [bioivt.com]

- 6. PubChemLite - this compound (C10H11NO4S) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-[(propylamino)sulfonyl]benzoic acid CAS#: 10252-65-0 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. assaygenie.com [assaygenie.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-[(Cyclopropylamino)sulfonyl]benzoic acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthetic pathway for 4-[(cyclopropylamino)sulfonyl]benzoic acid. This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The primary focus of this document is the elucidation of a robust and reproducible synthetic protocol, starting from commercially available reagents. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and discuss critical aspects of process control, purification, and analytical characterization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a practical and scientifically grounded approach to the synthesis of this important molecule.

Introduction

This compound, also known as 4-(cyclopropylsulfamoyl)benzoic acid, belongs to the N-substituted 4-sulfamoylbenzoic acid class of compounds.[1] The structural motif of a sulfonamide linked to a benzoic acid is a cornerstone in medicinal chemistry, found in a wide array of biologically active molecules, including anti-inflammatory, anticancer, and diuretic agents.[2] The incorporation of a cyclopropylamine moiety is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[3][4] The strained three-membered ring of cyclopropylamine offers unique conformational constraints and electronic properties that can be advantageous for molecular recognition by biological targets.[3]

This guide focuses on the most direct and widely employed synthetic route: the nucleophilic substitution reaction between 4-(chlorosulfonyl)benzoic acid and cyclopropylamine. We will delve into the mechanistic underpinnings of this transformation and provide a validated protocol for its successful execution in a laboratory setting.

Retrosynthetic Analysis & Synthetic Strategy

The most logical and efficient approach to the synthesis of this compound involves the formation of the sulfonamide bond as the key strategic step.

Retrosynthetic Disconnection:

The primary disconnection is made at the sulfur-nitrogen bond of the sulfonamide. This leads back to two key precursors: a sulfonyl chloride-functionalized benzoic acid and cyclopropylamine. This is a highly reliable and convergent strategy.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthetic Pathway:

The forward synthesis, therefore, involves the reaction of 4-(chlorosulfonyl)benzoic acid with cyclopropylamine. The sulfonyl chloride group is highly electrophilic and readily reacts with the nucleophilic amine.[2] An acid scavenger (a base) is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Core Synthetic Pathway: Detailed Protocol

The cornerstone for synthesizing a wide range of sulfonamide derivatives is the reaction of 4-(chlorosulfonyl)benzoic acid with a primary or secondary amine.[2] This reaction proceeds via a nucleophilic attack from the amine on the electrophilic sulfur atom of the sulfonyl chloride, which results in the displacement of the chloride ion.[2]

Caption: General reaction scheme for the synthesis.

Materials and Reagents

Proper preparation and sourcing of high-purity reagents are critical for maximizing yield and minimizing side products.

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Role |

| 4-(Chlorosulfonyl)benzoic acid | 10130-89-9 | C₇H₅ClO₄S | 220.63 | Starting Material[5] |

| Cyclopropylamine | 765-30-0 | C₃H₇N | 57.09 | Nucleophile[3] |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | 105.99 | Base/Acid Scavenger[2] |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Acid for Workup |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction/Recrystallization Solvent |

| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization Solvent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Solvent |

Step-by-Step Experimental Procedure

This protocol is adapted from established methods for sulfonamide synthesis.[2]

1. Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.0 eq) and sodium carbonate (1.2 eq) in 50 mL of deionized water.

-

Rationale: Sodium carbonate acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the unreacted cyclopropylamine and driving the equilibrium towards the product.[2]

-

Chill the mixture in an ice bath to 0 °C with vigorous stirring. Maintaining a low temperature is crucial to control the initial exotherm of the reaction.

2. Addition of Sulfonyl Chloride:

-

In a separate beaker, prepare a solution of 4-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or add it portion-wise as a solid if solubility is low in the reaction medium.

-

Slowly add the 4-(chlorosulfonyl)benzoic acid solution/solid to the chilled amine mixture over 30-45 minutes.

-

Rationale: The slow addition prevents a rapid temperature increase and minimizes potential side reactions, such as the hydrolysis of the sulfonyl chloride.[6] The highly reactive chlorosulfonyl group is the primary site for nucleophilic attack by the amine.[2]

3. Reaction Progression:

-

After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir for 4-6 hours.[2]

-

Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting sulfonyl chloride.

4. Workup and Isolation:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Slowly acidify the reaction mixture to a pH of ~2-3 by adding 1 M HCl. The product will precipitate as a white solid.

-

Rationale: The carboxylic acid group on the product is deprotonated (carboxylate form) under the basic reaction conditions, making it water-soluble. Acidification protonates the carboxylate, rendering the final product insoluble in the aqueous medium and allowing for its isolation.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

5. Purification:

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the solid from an appropriate solvent system, such as an ethyl acetate/n-hexane mixture.[2]

-

Rationale: Recrystallization is a powerful technique for removing impurities. The crude product is dissolved in a minimum amount of hot ethyl acetate, and n-hexane is added until turbidity is observed. Upon slow cooling, pure crystals of the product will form.

Characterization and Expected Results

To confirm the identity and purity of the synthesized this compound, the following analytical techniques should be employed.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₁NO₄S[7] |

| Molecular Weight | 241.26 g/mol [8] |

| Yield | Typically > 80% (post-recrystallization) |

| Melting Point | Literature values should be consulted; varies with purity |

| ¹H NMR | Expect characteristic peaks for the cyclopropyl protons, aromatic protons, the N-H proton of the sulfonamide, and the carboxylic acid proton. |

| Mass Spectrometry | [M-H]⁻ at m/z 240.03 or [M+H]⁺ at m/z 242.04[7] |

Experimental Workflow and Logic

The entire process, from reaction setup to final characterization, follows a logical sequence designed to ensure high yield and purity.

Caption: Workflow for synthesis, purification, and analysis.

Safety and Handling

-

4-(Chlorosulfonyl)benzoic acid: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with water.[5]

-

Cyclopropylamine: Flammable liquid with a pungent odor. Handle in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

-

The reaction should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process achievable through the reaction of 4-(chlorosulfonyl)benzoic acid with cyclopropylamine. The key to a successful synthesis lies in controlling the reaction temperature during the addition of the sulfonyl chloride and performing a careful acidic workup and recrystallization to ensure the high purity of the final product. This guide provides a robust and well-rationalized protocol that can be confidently implemented by researchers in the field of synthetic and medicinal chemistry.

References

- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. BenchChem. URL: https://www.benchchem.com/application-notes/synthesis-of-sulfonamides-using-4-chlorosulfonyl-benzoic-acid

- An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid: Properties, Synthesis, and Applications. BenchChem. URL: https://www.benchchem.com/technical-support/4-chlorosulfonyl-benzoic-acid

- 4-[(Propylamino)sulfonyl]benzoic Acid | CAS 10252-65-0. BenchChem. URL: https://www.benchchem.com/product/10252-65-0

- N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. National Center for Biotechnology Information. URL: https://pubmed.ncbi.nlm.nih.gov/28504077/

- Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions. BenchChem. URL: https://www.benchchem.com/technical-support/temperature-control-in-the-synthesis-of-4-chlorosulfonyl-benzoic-acid-to-minimize-side-reactions

- This compound (C10H11NO4S). PubChemLite. URL: https://pubchemlite.deepchem.io/substance/1134151

- N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Wiley Online Library. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ardp.201700057

- This compound. Cenmed Enterprises. URL: https://www.cenmedenterprises.com/4-cyclopropylamino-sulfonyl-benzoic-acid.html

- This compound | 436092-71-6. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3675485_EN.htm

- This compound | 436092-71-6. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh58064851

- 4-(Cyclopropanecarboxamido)benzoic acid. ResearchGate. URL: https://www.researchgate.net/publication/232258810_4-Cyclopropanecarboxamidobenzoic_acid

- US20090112021A1 - Preparation of cyclopropyl sulfonylamides. Google Patents. URL: https://patents.google.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. URL: https://www.longdom.

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. URL: https://www.eurjchem.com/index.php/eurjchem/article/view/2103

- Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][2][5][9]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. National Center for Biotechnology Information. URL: https://pubmed.ncbi.nlm.nih.gov/20698572/

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - this compound (C10H11NO4S) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 436092-71-6 [chemicalbook.com]

An In-depth Technical Guide to 4-[(Cyclopropylamino)sulfonyl]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-[(Cyclopropylamino)sulfonyl]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing data from chemical databases and drawing logical inferences from structurally related compounds, this document offers insights into its chemical identity, potential synthesis, and prospective biological activities.

Chemical Identity and Nomenclature

1.1. IUPAC Name and Synonyms

The formal IUPAC name for the compound is 4-(cyclopropylsulfamoyl)benzoic acid .[1] This nomenclature precisely describes the molecular structure, featuring a benzoic acid core substituted at the fourth position with a sulfamoyl group, which in turn is N-substituted with a cyclopropyl ring.

Commonly encountered synonyms for this compound include:

1.2. Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are assigned to this compound:

| Identifier | Value |

| CAS Number | 436092-71-6[2] |

| Molecular Formula | C₁₀H₁₁NO₄S[1][3] |

| Molecular Weight | 241.26 g/mol [3] |

| PubChem CID | 1134151[1] |

1.3. Structural Representation

The two-dimensional structure of 4-(cyclopropylsulfamoyl)benzoic acid is depicted below:

Caption: 2D structure of 4-(cyclopropylsulfamoyl)benzoic acid.

Synthesis and Chemical Properties

2.1. Proposed Synthetic Pathway

A plausible synthesis would involve a two-step process starting from 4-sulfamoylbenzoic acid.

Caption: Proposed synthetic workflow for this compound.

Step 1: Chlorosulfonation of 4-Sulfamoylbenzoic Acid

The initial step would involve the conversion of the sulfamoyl group of 4-sulfamoylbenzoic acid to a sulfonyl chloride. This can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂), a common reagent for this type of transformation.

Step 2: Amination with Cyclopropylamine

The resulting 4-(chlorosulfonyl)benzoic acid would then be reacted with cyclopropylamine. The amine's nitrogen atom would act as a nucleophile, displacing the chloride on the sulfonyl chloride group to form the desired N-cyclopropyl sulfonamide linkage. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

2.2. Physicochemical Properties (Predicted)

Based on its structure, the following physicochemical properties can be predicted:

| Property | Predicted Value |

| LogP | ~1.5 - 2.5 |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 |

| Aqueous Solubility | Low |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

These predicted properties suggest that the compound is a weak acid with limited aqueous solubility, which are important considerations for its potential use in biological systems and for formulation development.

Potential Biological Activities and Therapeutic Targets

Direct experimental evidence for the biological activity of this compound is limited in the public domain. However, based on the activities of structurally similar compounds, several potential therapeutic applications can be inferred.

3.1. Anti-Inflammatory Potential: Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

A significant body of research exists on N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α).[4] This enzyme plays a crucial role in the inflammatory cascade by catalyzing the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[5] Inhibition of cPLA2α is therefore a promising strategy for the development of novel anti-inflammatory drugs.[5][6]

The structural scaffold of this compound is consistent with that of known cPLA2α inhibitors. The benzoic acid moiety provides a key acidic group for interaction with the enzyme's active site, while the N-substituted sulfonamide can be tailored to enhance potency and selectivity. The presence of the cyclopropyl group in the topic compound may confer favorable properties such as increased metabolic stability and specific interactions within the enzyme's binding pocket.

3.2. EP4 Receptor Antagonism

The prostaglandin E2 (PGE2) receptor EP4 is another important target in inflammation and oncology.[7][8] Antagonists of the EP4 receptor have shown potential in treating various inflammatory conditions and cancers.[7][8][9][10] The benzoic acid moiety is a recognized pharmacophore in many EP4 antagonists.[9] It is plausible that this compound could exhibit antagonistic activity at the EP4 receptor, thereby contributing to its potential anti-inflammatory and anti-cancer effects.

3.3. Inhibition of TGF-β1 Signaling

The transforming growth factor-beta 1 (TGF-β1) signaling pathway is implicated in a wide range of cellular processes, including fibrosis and cancer progression.[11][12] Small molecule inhibitors of the TGF-β type I receptor (ALK5) kinase are being actively investigated as potential therapeutics.[11][12][13][14][15] While the structural similarity is less direct than for cPLA2α inhibitors and EP4 antagonists, some benzoic acid derivatives have been explored as TGF-β1 signaling inhibitors. Further investigation would be required to determine if this compound possesses activity against this pathway.

Experimental Protocols and Methodologies

For researchers interested in investigating the properties of this compound, the following experimental workflows can be adapted from established methods for similar compounds.

4.1. General Synthesis Protocol (Adapted)

This protocol is a generalized procedure based on the synthesis of related sulfamoylbenzoic acids and should be optimized for the specific reactants.

Materials:

-

4-Sulfamoylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Cyclopropylamine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (HCl) for workup

-

Organic solvents for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Chlorosulfonation:

-

Suspend 4-sulfamoylbenzoic acid in an excess of thionyl chloride.

-

Heat the mixture under reflux until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the excess thionyl chloride under reduced pressure to obtain crude 4-(chlorosulfonyl)benzoic acid.

-

-

Amination:

-

Dissolve the crude 4-(chlorosulfonyl)benzoic acid in an anhydrous aprotic solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyclopropylamine and a tertiary amine base in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion.

-

-

Workup and Purification:

-

Quench the reaction with water and acidify with dilute HCl.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

4.2. In Vitro cPLA2α Inhibition Assay

An established in vitro assay to determine the inhibitory potency of the compound against cPLA2α can be performed as follows:

Principle:

This assay measures the release of a fluorescently labeled fatty acid from a liposomal substrate by cPLA2α. The increase in fluorescence upon release is proportional to the enzyme activity.

Materials:

-

Recombinant human cPLA2α

-

Fluorescently labeled phospholipid substrate (e.g., PED-A1)

-

Liposomes

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a dilution series of the test compound in the assay buffer.

-

In a 96-well plate, add the enzyme, liposomal substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding CaCl₂.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Summary and Interpretation

As specific experimental data for this compound is not available, the following table presents a comparative summary of related compounds to provide context for its potential properties.

| Compound | Structure | Target | Reported Activity |

| 4-[(Propylamino)sulfonyl]benzoic acid | Benzoic acid with N-propylsulfonamide | cPLA2α | Potential inhibitor[4] |

| Probenecid | Benzoic acid with N,N-dipropylsulfonamide | URAT1 | Uricosuric agent |

| Various N-substituted 4-sulfamoylbenzoic acids | Benzoic acid with various N-substituents | cPLA2α | Inhibitors[4] |

| Various benzoic acid derivatives | Benzoic acid with diverse scaffolds | EP4 | Antagonists[7][9] |

The data from these related compounds strongly suggest that the 4-sulfamoylbenzoic acid scaffold is a viable starting point for the development of inhibitors for various biological targets. The specific nature of the N-substituent on the sulfonamide plays a critical role in determining the potency and selectivity of the compound.

Conclusion and Future Directions

This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. Based on its structural features and the known activities of related compounds, it is a promising candidate for development as an anti-inflammatory agent, potentially through the inhibition of cPLA2α or antagonism of the EP4 receptor.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed and optimized synthetic protocol, along with comprehensive characterization of the compound's physicochemical properties.

-

In Vitro Biological Evaluation: Systematic screening against a panel of relevant biological targets, including cPLA2α, EP4, and TGF-β1 signaling components, to determine its inhibitory profile and potency.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to understand the contribution of the cyclopropyl group and other structural features to its biological activity.

-

Cellular and In Vivo Studies: If promising in vitro activity is identified, further investigation in cellular models of inflammation and relevant animal models will be warranted to assess its therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this compound as a novel therapeutic agent.

References

- Avexegen Therapeutics. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PMC. [Link]

- MDPI. (2022).

- PubMed. (2003). Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542. [Link]

- PubMed. (2022). Scaffold Hopping Strategy to Identify Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. [Link]

- Google Patents. (2016). Process for preparing 4[[(benzoyl)

- National Science Open. (2025). Discovery of EP4 antagonists with image-guided explainable deep learning workflow. [Link]

- MDPI. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. [Link]

- PubMed. (2024). Design of Dual EP2/EP4 Antagonists through Scaffold Merging of Selective Inhibitors. [Link]

- PubMed. (2018).

- MDPI. (2024).

- PubMed Central. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. [Link]

- ACS Publications. (2003). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). [Link]

- ResearchGate. (2022). Scaffold Hopping Strategy to Identify Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy | Request PDF. [Link]

- PubChemLite. (n.d.). This compound (C10H11NO4S). [Link]

- Semantic Scholar. (2001).

- Cenmed Enterprises. (n.d.). 4 [(Cyclopropylamino)Sulfonyl]Benzoic Acid. [Link]

- Google Patents. (n.d.).

- PubChem. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid. [Link]

- PubMed. (2009). 2-Aminoimidazoles inhibitors of TGF-beta receptor 1. [Link]

- ResearchGate. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. [Link]

Sources

- 1. PubChemLite - this compound (C10H11NO4S) [pubchemlite.lcsb.uni.lu]

- 2. cenmed.com [cenmed.com]

- 3. This compound | 436092-71-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Scaffold Hopping Strategy to Identify Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nso-journal.org [nso-journal.org]

- 10. Design of Dual EP2/EP4 Antagonists through Scaffold Merging of Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. selleckchem.com [selleckchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Aminoimidazoles inhibitors of TGF-beta receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-[(Cyclopropylamino)sulfonyl]benzoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-[(Cyclopropylamino)sulfonyl]benzoic acid (CAS 436092-71-6), a key intermediate in medicinal chemistry and drug development. While experimental spectra for this specific compound are not widely available in published literature, this guide synthesizes predicted data and analyses of closely related analogs to offer a robust framework for its identification and characterization. We will delve into the theoretical underpinnings and expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound or similar sulfonamide derivatives.

Introduction

This compound is a bifunctional molecule incorporating a benzoic acid moiety, a sulfonamide linkage, and a cyclopropyl group. This unique combination of functional groups makes it a valuable building block in the synthesis of various pharmaceutical agents. The benzoic acid portion provides a handle for further derivatization, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities. The cyclopropyl ring can introduce conformational rigidity and improve metabolic stability in drug candidates.

Accurate and unambiguous characterization of such molecules is paramount for ensuring the quality, purity, and desired structure of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization process. This guide will provide a detailed exposition of the expected spectroscopic data for this compound, grounded in the fundamental principles of each technique and supported by data from analogous structures.

Molecular Structure and Predicted Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure and key properties of the target compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 436092-71-6 | |

| Molecular Formula | C₁₀H₁₁NO₄S | PubChem[1] |

| Molecular Weight | 241.26 g/mol | PubChem[1] |

| IUPAC Name | 4-(cyclopropylsulfamoyl)benzoic acid | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the cyclopropyl protons, the sulfonamide N-H proton, and the carboxylic acid proton. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration. |

| Aromatic Protons (H-2, H-6) | 8.0 - 8.2 | Doublet | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group and are expected to be the most deshielded of the aromatic protons. They will appear as a doublet due to coupling with the protons at the H-3 and H-5 positions. |

| Aromatic Protons (H-3, H-5) | 7.8 - 8.0 | Doublet | 2H | These protons are ortho to the electron-withdrawing sulfonyl group. Their chemical shift will be downfield, and they will appear as a doublet due to coupling with the protons at the H-2 and H-6 positions. |

| Sulfonamide N-H | 5.0 - 6.0 | Singlet (broad) or Doublet | 1H | The chemical shift of the N-H proton can vary and is often broad due to quadrupole broadening and exchange. It may show coupling to the cyclopropyl methine proton. |

| Cyclopropyl Methine (-CH-) | 2.3 - 2.6 | Multiplet | 1H | This proton is adjacent to the nitrogen atom and will be deshielded compared to the methylene protons of the cyclopropyl ring. It will likely appear as a multiplet due to coupling with the N-H proton and the four methylene protons. |

| Cyclopropyl Methylene (-CH₂-) | 0.6 - 1.0 | Multiplet | 4H | The methylene protons of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum as a complex multiplet due to geminal and vicinal coupling. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two adjacent oxygen atoms. |

| Aromatic C-4 | 140 - 145 | This quaternary carbon is attached to the electron-withdrawing sulfonyl group, leading to a downfield chemical shift. |

| Aromatic C-1 | 135 - 140 | This quaternary carbon is attached to the carboxylic acid group and will also be deshielded. |

| Aromatic C-2, C-6 | 128 - 132 | These carbons are adjacent to the carboxylic acid group. |

| Aromatic C-3, C-5 | 125 - 128 | These carbons are adjacent to the sulfonyl group. |

| Cyclopropyl Methine (-CH-) | 28 - 33 | The methine carbon of the cyclopropyl group is deshielded due to its attachment to the nitrogen atom. |

| Cyclopropyl Methylene (-CH₂-) | 5 - 10 | The methylene carbons of the cyclopropyl ring are highly shielded and appear in the upfield region. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and to observe the acidic proton.

-

Cap the NMR tube and gently agitate to dissolve the sample completely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-16 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Rationale and Comparative Insights |

| 3300 - 2500 | Carboxylic Acid O-H | Stretching | Broad | The O-H stretch of a carboxylic acid is typically a very broad band due to strong hydrogen bonding. |

| ~3300 | Sulfonamide N-H | Stretching | Medium | The N-H stretching vibration of the sulfonamide group is expected in this region. |

| ~3100 - 3000 | Aromatic C-H | Stretching | Medium | These bands correspond to the C-H stretching vibrations of the benzene ring. |

| ~1700 - 1680 | Carboxylic Acid C=O | Stretching | Strong | The carbonyl stretch of an aromatic carboxylic acid is a strong and sharp absorption in this region. |

| ~1600, ~1475 | Aromatic C=C | Stretching | Medium | These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring. |

| ~1340, ~1160 | Sulfonyl S=O | Asymmetric & Symmetric Stretching | Strong | The two S=O stretching vibrations of the sulfonyl group are expected to give rise to two strong absorption bands. |

| ~1300 - 1200 | Carboxylic Acid C-O | Stretching | Medium | The C-O stretching vibration of the carboxylic acid group. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid sample is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

-

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: General workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

For this compound, high-resolution mass spectrometry (HRMS) would be the preferred method to confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 242.0481 | This corresponds to the protonated molecule and is often the most abundant ion in positive-ion electrospray ionization (ESI).[1] |

| [M+Na]⁺ | 264.0301 | The sodium adduct is also commonly observed in ESI-MS.[1] |

| [M-H]⁻ | 240.0336 | In negative-ion mode, the deprotonated molecule is expected to be a major ion.[1] |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and the deprotonated molecule.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Conclusion

This technical guide has provided a detailed, albeit theoretical, spectroscopic analysis of this compound. By leveraging fundamental principles and data from analogous compounds, we have established a clear set of expectations for the ¹H NMR, ¹³C NMR, IR, and MS data for this important synthetic intermediate. Researchers working with this compound can use this guide as a reference for confirming its identity and assessing its purity. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization process. As with any scientific endeavor, the ultimate confirmation of these predictions awaits the publication of experimental data for this specific molecule.

References

- PubChem. This compound.

Sources

A Guide to the Crystal Structure Analysis of 4-[(Cyclopropylamino)sulfonyl]benzoic Acid for Pharmaceutical Scientists

This technical guide offers a comprehensive walkthrough for the single-crystal X-ray structure analysis of 4-[(cyclopropylamino)sulfonyl]benzoic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, providing a framework for understanding and executing a successful crystallographic analysis of this and similar pharmaceutical compounds. The solid-state structure of an Active Pharmaceutical Ingredient (API) is a cornerstone of its characterization, profoundly influencing critical properties such as solubility, stability, and bioavailability. A meticulous crystal structure analysis is, therefore, not merely an academic exercise but a crucial step in drug development.

The Compound of Interest: this compound

This compound is a sulfonamide derivative. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. The molecule's structure, featuring a carboxylic acid, an aromatic ring, and a sulfonamide-linked cyclopropyl group, presents multiple sites for intermolecular interactions, suggesting a rich and potentially complex solid-state chemistry. Understanding how these functional groups orchestrate the three-dimensional assembly of the molecules in a crystal is paramount for controlling its physical properties. This compound is a derivative of 4-sulfamoylbenzoic acid, a versatile scaffold used for designing enzyme inhibitors.[1]

The Path to a Structure: An Overview

The journey from a powdered sample to a fully elucidated crystal structure is a systematic process. It begins with the challenging task of growing a suitable single crystal, proceeds to data collection via X-ray diffraction, and culminates in solving and refining the molecular structure using specialized software.

Figure 1: High-level workflow for single-crystal X-ray diffraction analysis.

Part I: Crystallization - The Art and Science of Crystal Growth

The most critical and often unpredictable step is growing a high-quality single crystal, which should be free of defects and typically 0.1-0.3 mm in each dimension.[2][3] The process relies on creating a supersaturated solution from which molecules can slowly deposit in an ordered fashion.

Rationale for Method Selection

For a molecule with hydrogen bond donors (carboxylic acid, sulfonamide N-H) and acceptors (carbonyl and sulfonyl oxygens), solubility will vary significantly with solvent polarity. Slow evaporation is an excellent starting point as it is simple and effective for many organic compounds.[4] Vapor diffusion is another powerful technique, especially when only small amounts of material are available.[4][5]

Detailed Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Test the solubility of ~1-2 mg of this compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and water/organic mixtures). The ideal solvent is one in which the compound is moderately soluble.

-

Prepare a Near-Saturated Solution: In a small, clean vial, dissolve the compound in the chosen solvent with gentle warming (if necessary) to achieve a clear solution that is just below its saturation point.

-

Filtration: Filter the solution through a 0.2 µm syringe filter into a clean vial. This removes dust and other particulates that can act as sites for rapid, uncontrolled nucleation, leading to a shower of microcrystals instead of a few large ones.

-

Controlled Evaporation: Cover the vial with a cap pierced by one or two small holes from a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free location at a constant temperature.

-

Monitoring and Harvesting: Observe the vial daily. Crystal growth can take anywhere from a few days to several weeks. Once crystals of suitable size and quality have formed, carefully harvest them using a micromanipulator or a nylon loop.

Part II: Data Collection - Probing the Crystal with X-rays

Single-crystal X-ray diffraction (SCXRD) is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6] The experiment involves irradiating the crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.

The fundamental principle is Bragg's Law, which describes the conditions for constructive interference of X-rays from the planes of atoms within the crystal lattice.[3][7] Modern diffractometers use a goniometer to rotate the crystal to thousands of different orientations, a sensitive detector (like a CCD or CMOS sensor) to capture the diffraction patterns, and an X-ray source.[6]

Part III: Structure Solution and Refinement

The collected diffraction data consists of a list of reflection intensities. However, to calculate the electron density map and thus see the atomic arrangement, the phase of each reflection is also needed. This "phase problem" is the central challenge in crystallography.

Iterative Refinement Process:

Figure 2: The iterative cycle of crystallographic structure refinement.

Key Methodologies:

-

Structure Solution: For small molecules, powerful algorithms known as direct methods are typically used to derive initial phase estimates directly from the intensity data. This breakthrough was recognized with the 1985 Nobel Prize in Chemistry.

-

Structure Refinement: Once an initial model is obtained, it is refined using a least-squares process. This iteratively adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed structure factors (F_obs) and those calculated from the model (F_calc). This process is monitored using the R-factor, a measure of agreement.

-

Software: A variety of software suites are available for this process, such as SHELX, Olex2, and CRYSTALS.[8][9][10]

Part IV: Analysis of the this compound Structure (A Predictive Model)

As no public crystal structure exists for this specific molecule, we present a predictive analysis based on the known structural chemistry of its constituent functional groups. This serves as an expert guide for what to expect and what to look for in the final refined structure. The related drug, Probenecid, which has propyl groups instead of a cyclopropyl group, exists as a white crystalline powder.[11][12] Studies on Probenecid salts and cocrystals have revealed complex hydrogen bond networks.[13][14]

Table 1: Predicted Crystallographic Data and Key Structural Features

| Parameter | Predicted Value / Feature | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecules lacking chirality often crystallize in centrosymmetric space groups. |

| Z (Molecules/Unit Cell) | 4 or 8 | A common packing number for this size of molecule. |

| Key Supramolecular Synthon | Carboxylic Acid Dimer | The R²₂(8) graph set dimer is a highly robust and predictable interaction.[15][16] |

| Secondary Interactions | N-H···O (Sulfonyl) Hydrogen Bonds | The sulfonamide N-H is a good hydrogen bond donor, likely forming chains or layers.[17][18][19] |

| Other Interactions | π-π Stacking | The benzene rings are likely to engage in offset or T-shaped stacking.[20][21] |

Predicted Intermolecular Connectivity:

The primary and most robust interaction will likely be the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two molecules. These dimers would then act as building blocks, further connected into sheets or a 3D network by hydrogen bonds between the sulfonamide N-H donor and the sulfonyl oxygen acceptors of adjacent dimers.

Figure 3: Predicted primary and secondary hydrogen bonding interactions.

Part V: Validation and Deposition - Ensuring Scientific Integrity

The final step is to validate the structural model and prepare it for publication or internal documentation.

-

Validation: The Crystallographic Information File (CIF) should be checked using the checkCIF service from the International Union of Crystallography (IUCr).[22][23][24] This tool flags potential issues with the data, geometry, and reporting style, ensuring the structure meets publication standards.

-

Deposition: It is best practice to deposit the final structure into a public database. The Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic crystal structures.[25][26][27] Deposition ensures the data is preserved and accessible to other scientists.

Conclusion

This guide has outlined the comprehensive process for the crystal structure analysis of this compound. By understanding the rationale behind each step—from the careful art of crystallization to the rigorous mathematics of refinement and the chemical intuition of structural interpretation—researchers can unlock the vital information encoded in the solid state. This knowledge is indispensable for making informed decisions in polymorph screening, formulation development, and the overall advancement of new pharmaceutical candidates.

References

- Goud, B. S., et al. (2001). Hydrogen Bonding in Sulfonamides. Journal of Pharmaceutical Sciences, 90(10), 1647-1657. [Link]

- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]

- Oreate AI. (2023). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.

- Physical Sciences Data science Service.

- Varma, S. (2023). Supramolecular Synthons in Crystal Engineering of Pharmaceutical Properties. Routledge. [Link]

- Wikipedia.

- Wikipedia.

- Brown, I. D. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Research of the National Institute of Standards and Technology, 101(3), 321–326. [Link]

- Goud, B. S., et al. (2001). Hydrogen bonding in sulfonamides. Semantic Scholar. [Link]

- RCSB PDB. Crystallography Software. [Link]

- Metadata Standards Catalog.

- MIT Information Systems & Technology.

- Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering. Structure simplification, synthon robustness and supramolecular retrosynthesis.

- Brown, I. D. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Research of the National Institute of Standards and Technology, 101(3), 321. [Link]

- Espinosa, E., et al. (2022). The origin of synthons and supramolecular motifs: beyond atoms and functional groups. IUCrJ, 9(Pt 2), 160–172. [Link]

- Chemical Crystallography, University of Oxford. CRYSTALS. [Link]

- Allen, F. H., et al. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology, 101(3), 299–304. [Link]

- García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations of Crystallography, 63(S1), aS27-aS27. [Link]

- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. [Link]

- LibreTexts Chemistry. Host-Guest Chemistry and π-π Stacking Interactions. [Link]

- Azumaya, I., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(5), 2893-2903. [Link]

- UNC Department of Chemistry. Crystallography Software. [Link]

- Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3478-3493. [Link]

- Bruker. APEX Software. [Link]

- Frisch, M., et al. (2018). Solid-State Form Screen of Cardiosulfa and Its Analogues. Crystal Growth & Design, 18(11), 6899-6909. [Link]

- UCLA.

- Sahoo, S. C. (2024). Integrating and Exploiting Molecular, Supramolecular, and Time Crystal Synthons in Advanced Synthesis. International Journal of Molecular Sciences, 25(20), 12215. [Link]

- Wikipedia. Stacking (chemistry). [Link]

- Desiraju, G. R. (1996). Supramolecular Synthons in Crystal Engineering. 3. Solid State Architecture and Synthon Robustness in Some 2,3-Dicyano-5,6-dichloro-1,4-dialkoxybenzenes. Journal of the American Chemical Society, 118(40), 9617-9624. [Link]

- Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

- Wikipedia. Pi-interaction. [Link]

- PHENIX. Phenix. [Link]

- Drugs.com.

- Frisch, M., et al. (2017). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. Physical Chemistry Chemical Physics, 19(21), 13864-13877. [Link]

- Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.

- University of the Basque Country.

- Fiveable. Single crystal X-ray diffraction | Crystallography. [Link]

- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

- UCLA Department of Chemistry and Biochemistry.

- Nath, N. K., & Desiraju, G. R. (2015). Plastically bendable crystals of probenecid and its cocrystal with 4,4′-Bipyridine. Crystal Growth & Design, 15(10), 4816-4822. [Link]

- Li, Y., et al. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Molecules, 29(15), 3432. [Link]

- Science Education Resource Center at Carleton College. Single-crystal X-ray Diffraction. [Link]

- Human Metabolome Database. Showing metabocard for Probenecid (HMDB0015166). [Link]

- ChemBK. 4-Sulfamoylbenzoic acid. [Link]

- Lecka, J., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 11(1), 1-16. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. fiveable.me [fiveable.me]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. pulstec.net [pulstec.net]

- 8. rcsb.org [rcsb.org]

- 9. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 10. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 11. drugs.com [drugs.com]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. routledge.com [routledge.com]

- 16. Supramolecular synthons in crystal engineering. Structure simplification, synthon robustness and supramolecular retrosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Stacking (chemistry) - Wikipedia [en.wikipedia.org]

- 21. Pi-interaction - Wikipedia [en.wikipedia.org]

- 22. iucr.org [iucr.org]

- 23. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 25. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 26. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 27. nvlpubs.nist.gov [nvlpubs.nist.gov]

A Technical Guide to the Solubility of 4-[(Cyclopropylamino)sulfonyl]benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-[(cyclopropylamino)sulfonyl]benzoic acid (CAS No. 436092-71-6). As a key structural analog to the widely-used uricosuric agent probenecid, understanding its physicochemical properties, particularly solubility, is critical for researchers in drug discovery, medicinal chemistry, and formulation science. This document synthesizes available data, outlines predictive insights based on its chemical structure, and provides detailed, field-proven methodologies for empirical solubility determination. The guide is structured to deliver actionable insights for professionals requiring a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction and Molecular Overview

This compound is a sulfonamide derivative characterized by a benzoic acid moiety, a sulfonamide linker, and a cyclopropylamino group.[1][2] Its structure is analogous to probenecid, which features dipropylamino groups instead of the cyclopropylamino group.[3][4] This structural similarity suggests potential applications related to the inhibition of organic anion transporters (OATs), making its biopharmaceutical properties, especially solubility, a subject of significant interest.

The molecule possesses two key functional groups that dictate its solubility:

-

A Carboxylic Acid Group: This is an acidic functional group (low pKa) that can be deprotonated to form a highly polar carboxylate salt, significantly enhancing aqueous solubility in neutral to alkaline conditions.

-

A Sulfonamide with a Cyclopropyl Group: This portion of the molecule is largely non-polar and contributes to its solubility in organic solvents. The cyclopropyl group is less lipophilic than the two propyl chains of probenecid, suggesting potentially different solubility profiles.

A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to formulation for in vitro and in vivo studies.